REACTION_CXSMILES
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BrC1C=CC(CC[OH:10])=C(C)C=1.[Br:12][C:13]1[CH:14]=[C:15]([CH2:23][CH3:24])[C:16]([CH:21]=[CH2:22])=[C:17]([CH2:19][CH3:20])[CH:18]=1.B1C2CCCC1CCC2>>[Br:12][C:13]1[CH:18]=[C:17]([CH2:19][CH3:20])[C:16]([CH2:21][CH2:22][OH:10])=[C:15]([CH2:23][CH3:24])[CH:14]=1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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BrC1=CC(=C(C(=C1)CC)CCO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 735 mg | |
YIELD: PERCENTYIELD | 58% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |